2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
Description
This compound belongs to the thienopyrimidine-acetamide class, characterized by a cyclopenta-thienopyrimidine core linked via a thioether bridge to an N-phenethylacetamide moiety.
Properties
IUPAC Name |
2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-13-22-19(18-15-8-5-9-16(15)26-20(18)23-13)25-12-17(24)21-11-10-14-6-3-2-4-7-14/h2-4,6-7H,5,8-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMZLSLTHBZQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H18N4OS3
- Molecular Weight : 426.578 g/mol
- CAS Number : Not specified in the search results but can be derived from its structural components.
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity by inducing apoptosis in tumor cells. The following mechanisms have been proposed based on studies of similar compounds:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It potentially disrupts the cell cycle progression, preventing cancer cells from proliferating.
- Inhibition of Tumor Growth : It has been shown to inhibit tumor growth in various in vitro models.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this specific compound.
In Vitro Studies
- Cell Line Testing : The anticancer effects were evaluated against various tumor cell lines such as A549 (lung cancer) and C6 (glioma). For instance, compounds with similar thieno-pyrimidine structures have demonstrated significant cytotoxicity against these cell lines through MTT assays and DNA synthesis analysis .
- Mechanistic Insights : The activation of caspase-3 was observed in treated cells, indicating that apoptosis was a key mechanism through which these compounds exerted their anticancer effects .
Case Studies
- A study involving a series of thiazole-(benz)azole derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The findings suggested that similar modifications in this compound could potentially lead to improved efficacy .
- Another investigation into related thieno-pyrimidine derivatives demonstrated their ability to target specific signaling pathways involved in cancer progression, further supporting the hypothesis that structural analogs could yield significant biological activity against cancer .
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
Key analogs differ primarily in the acetamide substituent and cyclopenta-thienopyrimidine core modifications. Below is a comparative overview:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The phenethyl group in the target compound likely increases logP compared to the 2-naphthyl analog (higher aromaticity but bulkier) and the isoxazolyl derivative (polar heterocycle) .
- Bioavailability: The piperazine-containing analog () required starch nanoparticles for oral bioavailability, suggesting solubility challenges common to this class . The ethyl ester analog () may exhibit rapid hydrolysis in vivo, limiting its utility compared to stable acetamides .
- Thermal Stability: The phenoxyphenyl analog () demonstrated a high melting point (197–198°C), indicative of crystalline stability, whereas data for the target compound is unavailable .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 2-chloroacetamide precursors with sodium azide under reflux in a toluene:water (8:2) solvent system. Reaction progress should be monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification involves crystallization (for solids) or ethyl acetate extraction (for liquids), followed by drying over Na₂SO₄ .
Q. How can structural confirmation be achieved using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- 1H NMR : Look for characteristic peaks such as aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 2.1–2.4 ppm), and thioether-linked CH₂ (δ ~4.0 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 2.13 (s, CH₃), δ 4.07 (s, SCH₂) | |
| LC-MS | m/z 326.0 [M+H]⁺ |
Q. What solvent systems are suitable for assessing solubility and purity?
- Methodological Answer : Test solubility in DMSO (for NMR), ethanol (for crystallization), and ethyl acetate (for extraction). Purity can be assessed via melting point analysis (e.g., sharp mp ~197–198°C indicates high crystallinity) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Integrate with experimental data via feedback loops to refine conditions (e.g., solvent choice, temperature). ICReDD’s approach combines computational reaction path searches with informatics-driven experimental validation .
Q. What statistical experimental design (DoE) strategies minimize trial-and-error in reaction optimization?
- Methodological Answer : Apply factorial designs to test variables (e.g., temperature, molar ratios) and response surface methodology (RSM) for non-linear relationships. For example, a Central Composite Design (CCD) can optimize yield while reducing the number of experiments by 40–60% .
Q. How to resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare NMR shifts of analogous compounds (e.g., cyclopenta-thieno-pyrimidine derivatives in vs. pyrimidinediols in ).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Data Table :
| Compound Type | Key 1H NMR Shift (SCH₂) | Reference |
|---|---|---|
| Target Compound | δ 4.07 ppm | |
| Analog (Entry 24) | δ 3.03–3.18 ppm (CH₂) |
Q. What reactor design considerations apply to scaling up synthesis?
- Methodological Answer : For exothermic reactions, use jacketed reactors with controlled cooling. Membrane separation technologies (e.g., nanofiltration) can improve intermediate purification at scale .
Q. How to address low yields in multi-step syntheses?
- Methodological Answer :
- Step 1 : Identify rate-limiting steps via kinetic studies (e.g., azide substitution in ).
- Step 2 : Optimize intermediates’ stability (e.g., protect amine groups to prevent side reactions).
- Step 3 : Use flow chemistry to enhance mixing and heat transfer .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
